(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol
Brand Name: Vulcanchem
CAS No.: 1382451-66-2
VCID: VC2887327
InChI: InChI=1S/C7H5Br2N3O/c8-5-2-12-1-4(3-13)10-7(12)6(9)11-5/h1-2,13H,3H2
SMILES: C1=C(N=C2N1C=C(N=C2Br)Br)CO
Molecular Formula: C7H5Br2N3O
Molecular Weight: 306.94 g/mol

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

CAS No.: 1382451-66-2

Cat. No.: VC2887327

Molecular Formula: C7H5Br2N3O

Molecular Weight: 306.94 g/mol

* For research use only. Not for human or veterinary use.

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol - 1382451-66-2

Specification

CAS No. 1382451-66-2
Molecular Formula C7H5Br2N3O
Molecular Weight 306.94 g/mol
IUPAC Name (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol
Standard InChI InChI=1S/C7H5Br2N3O/c8-5-2-12-1-4(3-13)10-7(12)6(9)11-5/h1-2,13H,3H2
Standard InChI Key YYMYQOUCEBQSNQ-UHFFFAOYSA-N
SMILES C1=C(N=C2N1C=C(N=C2Br)Br)CO
Canonical SMILES C1=C(N=C2N1C=C(N=C2Br)Br)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising an imidazole ring fused to a pyrazine ring, with bromine atoms at positions 6 and 8 and a hydroxymethyl (-CH2OH) group at position 2. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine atoms enhance electrophilicity for cross-coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol
Molecular FormulaC7H5Br2N3O
Molecular Weight306.94 g/mol
CAS Registry Number1382451-66-2
SMILESC1=C(N=C2N1C=C(N=C2Br)Br)CO
XLogP31.2 (estimated)

The structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). 1H NMR spectra show characteristic singlet peaks for the aromatic protons at δ 7.80 (C2H) and δ 8.29 (C5H), while the hydroxymethyl group appears as a triplet at δ 3.75–3.80 .

Synthetic Methodologies

Bromination of Pyrazine Precursors

Synthesis begins with 2-aminopyrazine, which undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 15°C to yield 2-amino-3,5-dibromopyrazine (90% yield) . This intermediate is critical for constructing the imidazo[1,2-a]pyrazine core.

Cyclization to Form the Imidazo[1,2-a]pyrazine Core

Reaction of 2-amino-3,5-dibromopyrazine with 50% aqueous chloroacetaldehyde in isopropyl alcohol (IPA) at 110°C for 24 hours produces 6,8-dibromoimidazo[1,2-a]pyrazine. The reaction proceeds via nucleophilic attack and cyclodehydration, achieving 80% yield .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, DMSO, 15°C, 6 h90%
CyclizationChloroacetaldehyde, IPA, 110°C80%
HydroxymethylationHCHO, NaBH4, THF, 25°C65%

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its calculated LogP (XLogP3) of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Thermal and pH Stability

Thermogravimetric analysis (TGA) shows decomposition above 165°C, consistent with its melting point (163–165°C). The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, necessitating storage in inert atmospheres .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Derivatives of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol exhibit potent inhibition of TTK (also known as MPS-1), a kinase critical for mitotic checkpoint control. In vitro assays demonstrate IC50 values of 12–50 nM against TTK, outperforming first-generation inhibitors .

CNS-Penetrant sGC Stimulators

Structural analogs like CY6463, derived from similar imidazopyrazine scaffolds, have entered clinical trials as soluble guanylate cyclase (sGC) stimulators for neurodegenerative diseases. The bromine atoms enhance binding affinity to sGC’s regulatory domain .

Table 3: Biological Activity of Select Derivatives

DerivativeTargetIC50/EC50
TTK Inhibitor ATTK Kinase12 nM
CY6463sGC8 nM
MPS-1 Inhibitor BMPS-125 nM

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3, 400 MHz): δ 7.80 (d, J = 0.92 Hz, 1H, C2H), 7.86 (d, J = 1.36 Hz, 1H, C3H), 8.29 (s, 1H, C5H), 3.75–3.80 (t, 2H, -CH2OH) .

  • 13C NMR (CDCl3, 100 MHz): δ 115.92 (C6), 119.32 (C8), 137.03 (C2), 142.54 (C5) .

Mass Spectrometry

Electron ionization (EI) MS shows a molecular ion peak at m/z 306.94 (M+), with fragment ions at m/z 254 (M+ - CH2OH) and m/z 198 (M+ - Br).

Future Directions

Current research focuses on:

  • Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C6 and C8 .

  • Prodrug Development: Esterification of the hydroxymethyl group to enhance bioavailability.

  • Polypharmacology: Dual TTK/sGC inhibitors for synergistic effects in oncology and neurology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator